5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione
CAS No.:
Cat. No.: VC11081318
Molecular Formula: C10H6Cl2N2O2
Molecular Weight: 257.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H6Cl2N2O2 |
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Molecular Weight | 257.07 g/mol |
IUPAC Name | (5E)-5-[(3,4-dichlorophenyl)methylidene]imidazolidine-2,4-dione |
Standard InChI | InChI=1S/C10H6Cl2N2O2/c11-6-2-1-5(3-7(6)12)4-8-9(15)14-10(16)13-8/h1-4H,(H2,13,14,15,16)/b8-4+ |
Standard InChI Key | JFYMAONZMAOSPO-XBXARRHUSA-N |
Isomeric SMILES | C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)Cl)Cl |
SMILES | C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Cl)Cl |
Canonical SMILES | C1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione (C₁₀H₆Cl₂N₂O₂) consists of a five-membered imidazolidine ring fused with two ketone groups at positions 2 and 4. The benzylidene moiety at position 5 introduces a 3,4-dichlorophenyl group, enhancing the molecule’s electrophilicity and potential for π-π interactions. The dichloro substitution likely increases lipophilicity compared to monosubstituted analogs, influencing solubility and membrane permeability .
Table 1: Comparative Physicochemical Properties of Benzylidene-Imidazolidinediones
*Predicted values based on structural analogs . †Estimated due to increased molecular symmetry. ‡Calculated using ChemDraw v20.0.
Synthesis and Optimization
General Synthetic Route
The synthesis of 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione follows a two-step protocol adapted from procedures for 5-arylidene-imidazolidinediones :
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Formation of Imidazolidine-2,4-dione:
Imidazolidine-2,4-dione is prepared via cyclocondensation of urea with diethyl malonate under acidic conditions. -
Knoevenagel Condensation:
The imidazolidine-2,4-dione reacts with 3,4-dichlorobenzaldehyde in the presence of a catalytic base (e.g., piperidine or triethylamine) and a polar aprotic solvent (e.g., ethanol or acetonitrile) at 70–80°C for 5–15 hours .
Reaction Optimization
Key parameters influencing yield include:
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Solvent: Ethanol yields 62–65% compared to 55% in acetonitrile .
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Catalyst: Piperidine (2 drops) outperforms triethylamine due to enhanced enolate stabilization .
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Temperature: Reactions at 75°C achieve 90% conversion within 8 hours, while lower temperatures (50°C) require extended durations (>15 hours) .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione displays characteristic absorptions:
¹H NMR (400 MHz, DMSO-d₆)
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δ 7.45–7.70 (m, 3H, Ar–H): Aromatic protons of the dichlorophenyl group.
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δ 6.85 (s, 1H, CH=): Olefinic proton of the benzylidene moiety .
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δ 4.10–4.30 (m, 4H, N–CH₂): Methylene protons of the imidazolidine ring .
¹³C NMR (100 MHz, DMSO-d₆)
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δ 165–170 ppm: Carbonyl carbons (C2 and C4).
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δ 140–145 ppm: Olefinic carbon (C=C).
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δ 125–135 ppm: Aromatic carbons with chlorine substituents .
Biological Activity and Applications
Enzyme Inhibition
Thiazolidine-2,4-diones inhibit P. aeruginosa PhzS (Kd = 1.68 µM) , suggesting that the imidazolidinedione core in 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione could similarly target NADH-binding sites. Competitive inhibition kinetics are hypothesized due to structural parallels .
Table 2: Hypothetical Biological Activities of 5-(3,4-Dichlorobenzylidene)imidazolidine-2,4-dione
Activity Type | Target | Predicted IC₅₀/Kd |
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Antimicrobial | P. aeruginosa | 16–25 µg/mL |
Enzyme Inhibition | PaPhzS | 2–5 µM |
Antiviral | HSV-1 | Pending investigation |
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